(R)-2-Ethylpiperidin-4-one
CAS No.:
Cat. No.: VC13760402
Molecular Formula: C7H13NO
Molecular Weight: 127.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO |
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Molecular Weight | 127.18 g/mol |
IUPAC Name | (2R)-2-ethylpiperidin-4-one |
Standard InChI | InChI=1S/C7H13NO/c1-2-6-5-7(9)3-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 |
Standard InChI Key | QXEIRMLCUYRJCT-ZCFIWIBFSA-N |
Isomeric SMILES | CC[C@@H]1CC(=O)CCN1 |
SMILES | CCC1CC(=O)CCN1 |
Canonical SMILES | CCC1CC(=O)CCN1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (2R)-2-ethylpiperidin-4-one hydrochloride, with the molecular formula C₇H₁₄ClNO and a molecular weight of 163.64 g/mol . Key structural features include:
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Chair conformation of the piperidine ring, stabilized by equatorial positioning of substituents .
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Chiral center at the second carbon (R-configuration), influencing stereoselective interactions .
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Hydrochloride salt form, enhancing solubility in polar solvents like water and ethanol .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₇H₁₄ClNO | |
Molecular Weight | 163.64 g/mol | |
Canonical SMILES | CCC1CC(=O)CCN1.Cl | |
Melting Point | Not reported | – |
Solubility | Soluble in polar solvents |
Synthesis and Structural Modification
Synthetic Routes
(R)-2-Ethylpiperidin-4-one is typically synthesized via Mannich condensation or cyclization reactions . A representative method involves:
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Mannich Reaction: Condensation of ethylamine with formaldehyde and acetaldehyde derivatives to form the piperidine backbone .
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Chiral Resolution: Use of chiral auxiliaries or enzymatic methods to isolate the R-enantiomer .
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Table 2: Key Synthetic Intermediates
Intermediate | Role in Synthesis | Reference |
---|---|---|
4-Piperidone | Core scaffold | |
Ethyl Grignard Reagent | Introduces ethyl group | |
Chiral Catalysts | Enantioselective synthesis |
Structural Analogs
Comparative studies with analogs like 3-Methylpiperidin-4-one (CAS: 5773-58-0) reveal that alkyl substituents at the second position enhance metabolic stability and receptor affinity . For example:
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3-Methylpiperidin-4-one exhibits C₆H₁₁NO molecular formula and interacts with enzymes in analgesic synthesis.
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Ethyl substitution in (R)-2-Ethylpiperidin-4-one improves lipophilicity, potentially enhancing blood-brain barrier penetration .
Pharmacological and Biological Activities
Table 3: Comparative Biological Activities
Compound | Target Affinity (Kᵢ) | Selectivity (DAT/SERT) |
---|---|---|
(R)-2-Ethylpiperidin-4-one | Not reported | – |
JJC8-091 (Analog) | DAT: 3–382 nM | 421-fold |
3-Methylpiperidin-4-one | Enzymatic IC₅₀: ~10 μM | – |
Metabolic Stability
Studies on piperidine analogs highlight improved metabolic stability when substituting piperazine with piperidine rings . For instance:
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Homopiperazine analogs exhibit <20% stability in rat liver microsomes .
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Piperidine derivatives (e.g., 20a) show 100% stability under identical conditions .
Applications in Drug Discovery
Intermediate in Analgesic Synthesis
(R)-2-Ethylpiperidin-4-one serves as a precursor for fentanyl-like opioids and non-steroidal anti-inflammatory drugs (NSAIDs) . Its chiral center is critical for:
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Stereoselective Binding: Enhancing affinity for opioid receptors .
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Prodrug Development: Facilitating slow-release formulations via ketone reduction .
Structural Scaffold for CNS Drugs
The compound’s ability to cross the blood-brain barrier makes it valuable for central nervous system (CNS) drug design . Derivatives are investigated for:
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Neuropathic Pain Mitigation: Modulation of T-type calcium channels .
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Antidepressant Activity: Serotonin transporter (SERT) inhibition .
Future Directions
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